molecular formula C13H15NO2 B13549173 1-Benzyl-3-ethylpyrrolidine-2,4-dione

1-Benzyl-3-ethylpyrrolidine-2,4-dione

Cat. No.: B13549173
M. Wt: 217.26 g/mol
InChI Key: VLUUYPPHAQVSIY-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylpyrrolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with benzyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-ethylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with ethyl acetoacetate under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-ethylpyrrolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine-2,3-dione: Shares the pyrrolidine ring but differs in substitution patterns.

    Pyrrolidine-2,5-dione: Another similar compound with different substitution.

    Thiazolidine derivatives: Contain a similar five-membered ring but with sulfur and nitrogen atoms.

Uniqueness: 1-Benzyl-3-ethylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-benzyl-3-ethylpyrrolidine-2,4-dione

InChI

InChI=1S/C13H15NO2/c1-2-11-12(15)9-14(13(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

VLUUYPPHAQVSIY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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